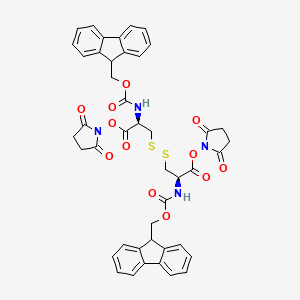

(Fmoc-Cys-OSu)2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Fmoc-Cys-OSu)2” is a compound with the molecular formula C44H38N4O12S2 . It is also known as N-(fluorenylmethoxycarbonyl)-L-cysteine succinimido ester (1->1’)-disulfide . This compound is used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of “(Fmoc-Cys-OSu)2” involves the use of the Fmoc group to temporarily mask the N-terminal Cys of the peptide thioester fragments . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Molecular Structure Analysis

The molecular structure of “(Fmoc-Cys-OSu)2” is complex, with a molecular weight of 878.9 g/mol . The InChI code for this compound is InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 .

Chemical Reactions Analysis

In the context of chemical reactions, “(Fmoc-Cys-OSu)2” is involved in the process of native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS) . The Fmoc group is used to temporarily mask the N-terminal Cys of the peptide thioester fragments .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(Fmoc-Cys-OSu)2” are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 878.9 g/mol .

科学研究应用

肽合成

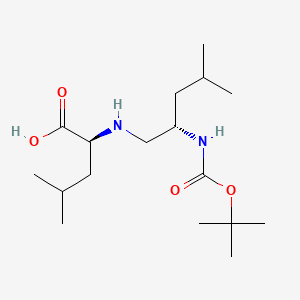

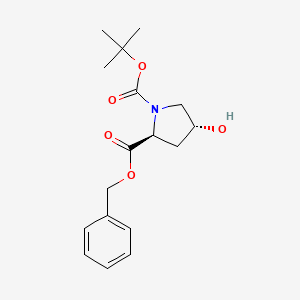

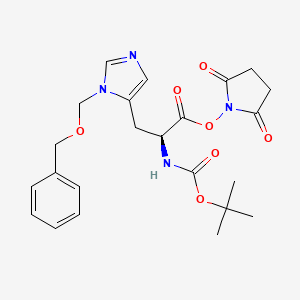

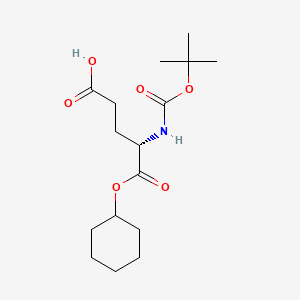

(Fmoc-Cys-OSu)2 广泛用于肽合成,特别是在固相肽合成 (SPPS) 中。 它可以保护氨基酸在合成过程中的活性,这对肽的正确折叠和功能至关重要 {svg_1} {svg_2}.

蛋白质组学

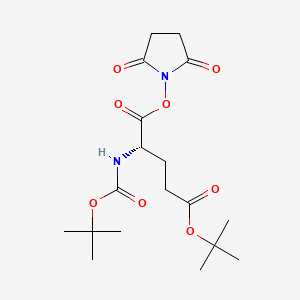

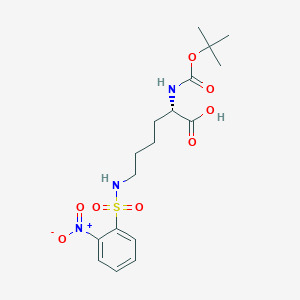

在蛋白质组学中,(Fmoc-Cys-OSu)2 有助于研究蛋白质及其相互作用。 它用于合成模拟蛋白质结构的肽,有助于蛋白质的鉴定和定量 {svg_3}.

药物开发

该化合物在药物开发中发挥着重要作用,它能够创建基于肽的药物。 它与氨基酸形成稳定的键的能力使其在合成治疗性肽方面具有价值.

合成生物学

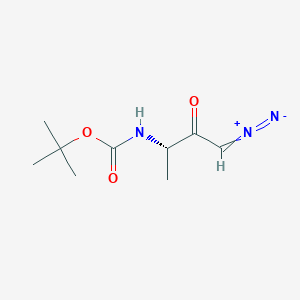

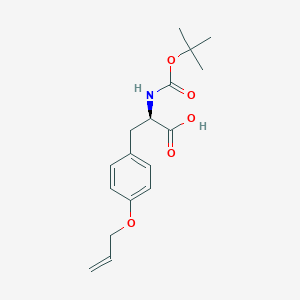

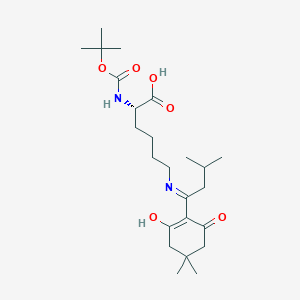

(Fmoc-Cys-OSu)2 用于合成生物学研究中构建具有特定生物学功能的合成肽,例如酶抑制或激活 {svg_4}.

化学蛋白质合成

它也用于化学蛋白质合成,特别是在多片段多肽合成中,它涉及将多个肽片段连接起来形成更大的多肽 {svg_5}.

抑制副反应

该化合物有助于抑制副反应,如肽合成过程中的二酮哌嗪 (DKP) 形成,这会导致肽序列错误和产率降低 {svg_6}.

可持续固相肽合成

(Fmoc-Cys-OSu)2 有助于更可持续的肽合成方法,减少了 Fmoc 脱除过程中有害溶剂和试剂的使用 {svg_7}.

含半胱氨酸肽的合成

作用机制

Target of Action

The primary target of (Fmoc-Cys-OSu)2 is the α-amino group of amino acids in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

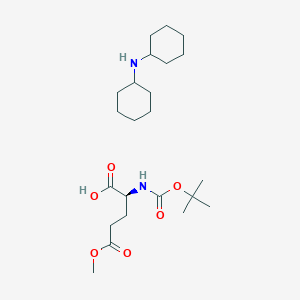

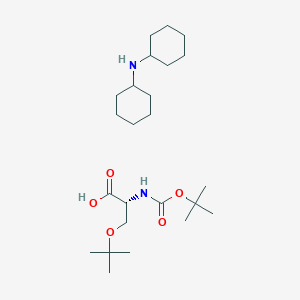

(Fmoc-Cys-OSu)2 interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of (Fmoc-Cys-OSu)2 affects the peptide synthesis pathway . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The pharmacokinetics of (Fmoc-Cys-OSu)2 are largely determined by its chemical stability . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . Ring opening and rearrangement of fmoc-osu, which is used for fmoc introduction, results in the formation of β-alanyl impurities .

Result of Action

The result of the action of (Fmoc-Cys-OSu)2 is the synthesis of peptides . Insertion of Cys residues into a sequence allows selective deprotection of the thiol group on the solid phase, enabling either modification of Cys residues or on-resin disulfide bridge formation . The presence of β-alanyl impurities leads to insertion of additional β-alanine residue or β-alanine instead of the target amino acid into the peptide .

Action Environment

The action of (Fmoc-Cys-OSu)2 is influenced by environmental factors such as pH and temperature . The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature . Subsequent native chemical ligation reactions can be performed in the presence of piperidine in the same solution at pH 7 .

安全和危害

Safety data sheets recommend avoiding breathing mist, gas, or vapors of “(Fmoc-Cys-OSu)2”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

未来方向

The future directions of “(Fmoc-Cys-OSu)2” research could involve the development of more efficient and environmentally friendly methods for its synthesis . Additionally, the use of “(Fmoc-Cys-OSu)2” in the synthesis of complex peptides that contain highly reactive electrophiles or other sensitive functional groups could be explored further .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWVOZABQSEGS-ZPGRZCPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38N4O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)